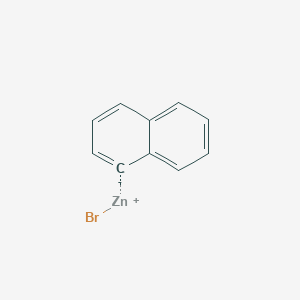
1-Naphthylzinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Naphthylzinc bromide is an organometallic compound with the chemical formula C₁₀H₇BrZn. It is commonly used in organic synthesis due to its versatility as a reagent in various reactions, including cross-coupling reactions, addition reactions, and nucleophilic substitutions. This compound is particularly valuable in the field of synthetic chemistry for constructing complex molecular architectures.
准备方法
Synthetic Routes and Reaction Conditions
1-Naphthylzinc bromide can be prepared through the reaction of 1-bromonaphthalene with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction typically involves the following steps:
Formation of the Grignard Reagent: 1-Bromonaphthalene is reacted with magnesium in anhydrous THF to form 1-naphthylmagnesium bromide.
Transmetalation: The 1-naphthylmagnesium bromide is then treated with zinc chloride to form this compound.
The reaction conditions often require an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the reagents and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically supplied as a solution in THF to maintain its stability and ease of handling .
化学反应分析
Types of Reactions
1-Naphthylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Addition Reactions: It can participate in addition reactions with electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds.
Nucleophilic Substitutions: It can act as a nucleophile in substitution reactions, replacing halide or other leaving groups in organic molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Electrophiles: Such as aldehydes, ketones, and halides, which react with this compound to form new products.
Solvents: Anhydrous THF is commonly used to dissolve the reagents and maintain an inert atmosphere.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound, while in addition reactions with aldehydes, the product is a secondary alcohol.
科学研究应用
1-Naphthylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used to construct complex molecular architectures and synthesize natural products and pharmaceuticals.
Material Science: Employed in the synthesis of functional materials, such as polymers and organic semiconductors.
Medicinal Chemistry: Utilized in the synthesis of biologically active compounds and drug candidates.
作用机制
The mechanism of action of 1-naphthylzinc bromide in chemical reactions involves the transfer of the naphthyl group to an electrophile or a catalyst. In cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and reagents used.
相似化合物的比较
1-Naphthylzinc bromide can be compared with other organozinc compounds, such as phenylzinc bromide and 2-naphthylzinc bromide. These compounds share similar reactivity patterns but differ in the structure of the organic group attached to the zinc atom. The unique structure of this compound makes it particularly useful for synthesizing naphthalene derivatives and other aromatic compounds.
Similar Compounds
Phenylzinc Bromide: Used in similar reactions but with a phenyl group instead of a naphthyl group.
2-Naphthylzinc Bromide: Similar to this compound but with the naphthyl group attached at a different position on the naphthalene ring.
属性
IUPAC Name |
bromozinc(1+);1H-naphthalen-1-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7.BrH.Zn/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-7H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKREXZPCGVUPO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2[C-]=CC=CC2=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
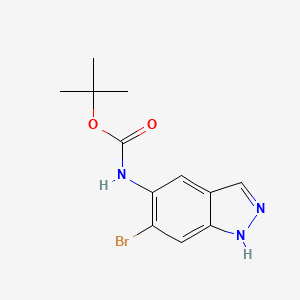
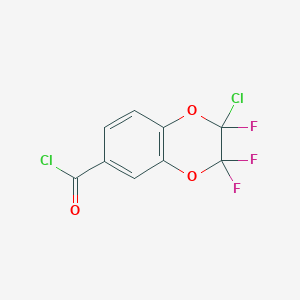
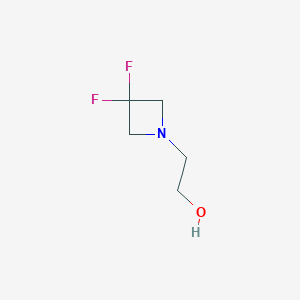
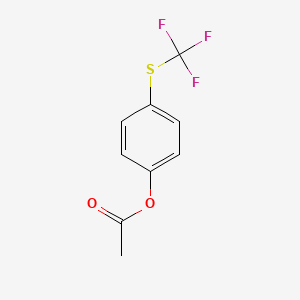
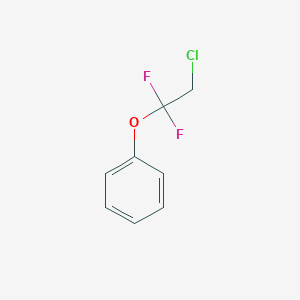
![rel-(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B6315409.png)
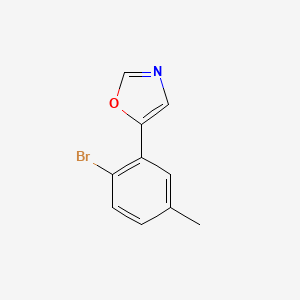
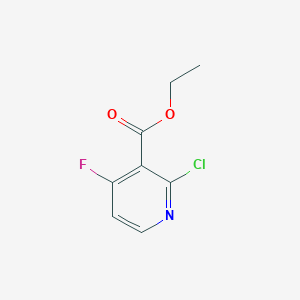
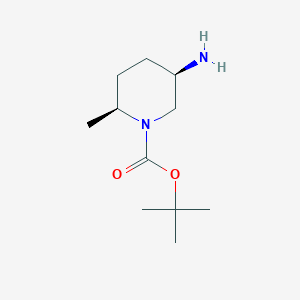
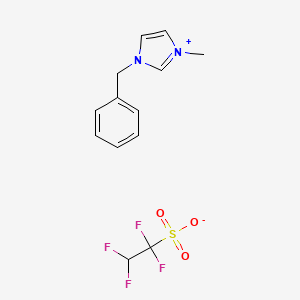
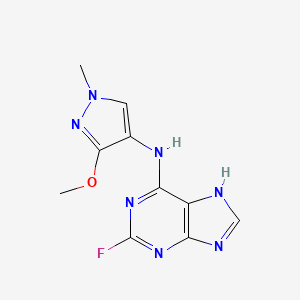
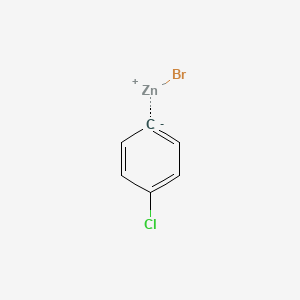
![2-(3-Fluoro-phenyl)-3-iodo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315458.png)

